REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:17]=[CH:16][C:7]([C:8]([O:10][CH2:11][C:12]([NH2:15])([CH3:14])[CH3:13])=[O:9])=[CH:6][CH:5]=1.C([O-])([O-])=O.[Na+].[Na+].[C:24](Cl)(Cl)=[S:25]>C(Cl)Cl>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:11][C:12]([N:15]=[C:24]=[S:25])([CH3:14])[CH3:13])=[O:9])=[CH:16][CH:17]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C(=O)OCC(C)(C)N)C=C1
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)OCC(C)(C)N=C=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |